molecular formula C13H19BO2 B14076350 (3-Cyclopropyl-5-isobutylphenyl)boronic acid

(3-Cyclopropyl-5-isobutylphenyl)boronic acid

Cat. No.: B14076350
M. Wt: 218.10 g/mol
InChI Key: APXVSYMCUCTCBP-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-5-isobutylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with cyclopropyl and isobutyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-isobutylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the reaction . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.

Industrial Production Methods: Industrial production of boronic acids often involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronic acid . This method is scalable and can be adapted for the production of various boronic acid derivatives, including this compound.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropyl-5-isobutylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(3-Cyclopropyl-5-isobutylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-isobutylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The boronic acid group also acts as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

Uniqueness: (3-Cyclopropyl-5-isobutylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyclopropyl and isobutyl groups can provide steric hindrance and electronic effects that are not present in simpler boronic acids, making it a valuable reagent for specialized applications.

Properties

Molecular Formula

C13H19BO2

Molecular Weight

218.10 g/mol

IUPAC Name

[3-cyclopropyl-5-(2-methylpropyl)phenyl]boronic acid

InChI

InChI=1S/C13H19BO2/c1-9(2)5-10-6-12(11-3-4-11)8-13(7-10)14(15)16/h6-9,11,15-16H,3-5H2,1-2H3

InChI Key

APXVSYMCUCTCBP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2CC2)CC(C)C)(O)O

Origin of Product

United States

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